Human FATP1 Inhibitory Potency: FATP1-IN-1 vs. Lead Analog FATP1-IN-2
In a direct comparison of the two most advanced compounds from the Daiichi Sankyo arylpiperazine optimization program, FATP1-IN-1 demonstrates substantially higher potency against the recombinant human FATP1 enzyme than its close structural analog, FATP1-IN-2 [1]. This difference is critical for achieving effective target engagement at lower compound concentrations.
| Evidence Dimension | Inhibition of recombinant human FATP1 acyl-CoA synthetase activity (IC50) |
|---|---|
| Target Compound Data | 0.046 μM |
| Comparator Or Baseline | FATP1-IN-2 (compound 12a): 0.43 μM |
| Quantified Difference | FATP1-IN-1 is 9.3-fold more potent than FATP1-IN-2 against the human enzyme. |
| Conditions | Recombinant human FATP1 acyl-CoA synthetase activity assay (in vitro biochemical assay). |
Why This Matters
The ~9-fold superior potency of FATP1-IN-1 means it can achieve the same level of target engagement as FATP1-IN-2 at a fraction of the concentration, significantly reducing the chemical load and potential for off-target effects in sensitive cellular assays.
- [1] Matsufuji, T., Ikeda, M., Naito, A., Hirouchi, M., Kanda, S., Izumi, M., ... & Shinozuka, T. (2013). Arylpiperazines as fatty acid transport protein 1 (FATP1) inhibitors with improved potency and pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 23(9), 2560-2565. View Source
